molecular formula C21H20N2O4 B11229647 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B11229647
M. Wt: 364.4 g/mol
InChI Key: SBXOZMYZAIQARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE is a complex organic compound that features a benzodioxepin ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxepin and indole intermediates separately, followed by their coupling through a series of condensation and acylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the amide or indole nitrogen atoms, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE: shares structural similarities with other benzodioxepin and indole derivatives, such as:

Uniqueness

The uniqueness of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-(2-METHYL-1H-INDOL-3-YL)-2-OXOACETAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

InChI

InChI=1S/C21H20N2O4/c1-13-19(15-5-2-3-6-16(15)23-13)20(24)21(25)22-12-14-7-8-17-18(11-14)27-10-4-9-26-17/h2-3,5-8,11,23H,4,9-10,12H2,1H3,(H,22,25)

InChI Key

SBXOZMYZAIQARM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.